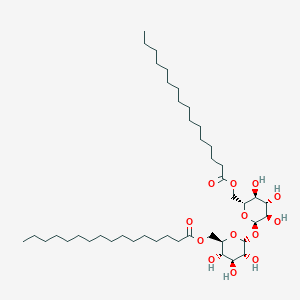
Trehalose 6,6'-dipalmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trehalose 6,6'-dipalmitate, also known as this compound, is a useful research compound. Its molecular formula is C44H82O13 and its molecular weight is 819.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Immunological Applications
Adjuvant in Vaccines
Trehalose 6,6'-dipalmitate has been investigated as an adjuvant in tuberculosis vaccines. It enhances both cellular and humoral immune responses, making it a promising candidate for improving vaccine efficacy against Mycobacterium tuberculosis. In laboratory settings, studies have shown that the combination of this compound with other adjuvants significantly boosts immune response markers such as Th1 and Th17 cytokines.
Mechanism of Action
The mechanism by which this compound enhances immune responses involves its interaction with C-type lectin receptors on immune cells. Upon binding to these receptors, it triggers signaling pathways that lead to the activation of pro-inflammatory cytokines essential for mounting an effective immune response against pathogens.
Drug Delivery Systems
Formulation of Liposomal Nanoparticles
this compound is utilized in the formulation of liposomal nanoparticles for drug delivery systems. Its amphiphilic nature allows it to form stable lipid bilayers that encapsulate therapeutic agents, improving their bioavailability and targeting capabilities. This application is particularly relevant in cancer therapy where targeted drug delivery can minimize side effects on healthy tissues.
| Property | This compound | Conventional Lipids |
|---|---|---|
| Stability | High | Moderate |
| Encapsulation Efficiency | High | Variable |
| Release Profile | Sustained | Rapid |
Antimicrobial Properties
This compound exhibits antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall integrity. This property is linked to its structure, which mimics natural mycolic acids found in the cell walls of mycobacteria.
Case Study 1: Vaccine Efficacy Enhancement
A study conducted on mice demonstrated that the administration of this compound alongside a tuberculosis vaccine resulted in a significant increase in survival rates and reduced bacterial load compared to controls receiving the vaccine alone. The treated group exhibited higher levels of specific IgG antibodies and increased T-cell activation markers.
Case Study 2: Liposomal Drug Delivery
In a preclinical trial involving cancer treatment, liposomes formulated with this compound showed improved tumor targeting and reduced systemic toxicity compared to conventional formulations. The study highlighted the compound's ability to enhance the therapeutic index of chemotherapeutic agents.
Eigenschaften
CAS-Nummer |
3317-99-5 |
|---|---|
Molekularformel |
C44H82O13 |
Molekulargewicht |
819.1 g/mol |
IUPAC-Name |
[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(hexadecanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C44H82O13/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(45)53-31-33-37(47)39(49)41(51)43(55-33)57-44-42(52)40(50)38(48)34(56-44)32-54-36(46)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-44,47-52H,3-32H2,1-2H3/t33-,34-,37-,38-,39+,40+,41-,42-,43-,44-/m1/s1 |
InChI-Schlüssel |
MLBQQWHGQOOQRB-MWHATQTKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)O)O)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CCCCCCCCCCCCCCC)O)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)CCCCCCCCCCCCCCC)O)O)O)O)O)O |
Synonyme |
trehalose 6,6'-dipalmitate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















